Tetroquinone dihydrate
Overview
Description
Tetroquinone dihydrate, also known as tetrahydroxy-1,4-benzoquinone dihydrate, is an organic compound with the molecular formula C6H4O6·2H2O. It consists of a cyclohexadiene ring with four hydroxyl groups and two ketone groups in opposite (para) positions. This compound crystallizes as glistening bluish-black dihydrate and gives a light red solution in water .
Mechanism of Action
Target of Action
Tetroquinone dihydrate, also known as Tetrahydroxy-1,4-benzoquinone (THBQ), is an organic compound Like most phenols, thbq is acidic and easily loses the four hydrogen ions from the hydroxyl groups, yielding anions such as c6h2o2− 6 and c6o4− 6 .
Mode of Action
It is known that thbq forms an adduct with 4,4′-bipyridine in a 2:3 ratio . This suggests that it may interact with its targets through the formation of adducts, which are complexes formed by the combination of two or more molecules.
Biochemical Pathways
It is known that the compound can be synthesized from glyoxal or from myo-inositol, a natural compound widely present in plants . This suggests that it may play a role in the metabolic pathways involving these compounds.
Pharmacokinetics
It is known that the compound is slightly soluble in cold water , which may influence its bioavailability and distribution within the body.
Result of Action
It is known that the compound gives a light red solution in water, and crystallizes as the glistening bluish-black (but non-conducting) dihydrate c6o2(oh)4·2h2o . This suggests that it may have a role in redox reactions and could potentially influence cellular redox status.
Biochemical Analysis
Biochemical Properties
Tetroquinone dihydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms an adduct with 4,4′-bipyridine in a 2:3 ratio . Additionally, like most phenols, this compound is acidic and easily loses hydrogen ions from its hydroxyl groups, yielding anions such as C6H2O2−6 and C6O4−6 . These interactions are crucial in understanding its role in biochemical pathways and reactions.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic flux and enzyme activity
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to interact with various enzymes, altering their activity and, consequently, the biochemical pathways they regulate . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for its application in long-term biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation and improved metabolic function. At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition and cellular damage . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions are crucial for understanding how the compound accumulates in specific cellular compartments and its overall distribution in tissues.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, influencing cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetroquinone dihydrate can be synthesized from glyoxal or from myo-inositol, a natural compound widely present in plants . The synthesis involves the oxidation of inositol with nitric acid, followed by reaction with potassium carbonate in the presence of oxygen to yield the dipotassium salt. This salt is then treated with hydrochloric acid to produce tetrahydroxy-1,4-benzoquinone in good yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods involving glyoxal or myo-inositol can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tetroquinone dihydrate undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form different hydroxybenzoquinone derivatives.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nitric acid, potassium carbonate, hydrochloric acid, and potassium methoxide . Reaction conditions typically involve controlled temperatures and the presence of oxygen or other oxidizing agents.
Major Products Formed
Major products formed from the reactions of this compound include various salts such as dipotassium salt, tetrapotassium salt, and potassium rhodizonate .
Scientific Research Applications
Tetroquinone dihydrate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Tetrahydroxy-1,4-benzoquinone: The anhydrous form of tetroquinone dihydrate, with similar chemical properties and applications.
Potassium rhodizonate: A product of the complete oxidation of this compound, used in analytical chemistry.
Uniqueness
This compound is unique due to its ability to form stable dihydrate crystals and its versatile redox properties. These characteristics make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
Biological Activity
Tetroquinone dihydrate, also known as tetrahydroxy-1,4-benzoquinone dihydrate (THBQ), is an organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound has the molecular formula , featuring a cyclohexadiene ring with four hydroxyl groups and two ketone groups in para positions. It crystallizes as a bluish-black dihydrate and forms a light red solution in water. The compound can be synthesized from glyoxal or myo-inositol, which is abundant in plants .
Prooxidant Activity
This compound exhibits potent prooxidant activity, similar to physiological polyphenols like catechols. This property allows it to generate reactive oxygen species (ROS) through autoxidation processes, leading to potential oxidative stress in biological systems . The compound's ability to form superoxide anion radicals and semiquinone radicals is critical for its biological interactions.
Cellular Effects
Research indicates that this compound can inhibit cell growth and DNA synthesis in exponentially growing cultures, particularly when calcium ions (Ca²⁺) are present. This inhibition is dose-dependent and suggests a significant impact on cellular proliferation and metabolic pathways . The compound interacts with various enzymes and proteins, influencing cellular signaling pathways and gene expression.
Interaction with Biomolecules
This compound forms adducts with biomolecules such as 4,4′-bipyridine in a 2:3 ratio. These interactions can lead to enzyme inhibition or activation, altering the biochemical pathways they regulate. For instance, its keratolytic properties make it useful in dermatological applications for skin treatments.
Case Studies
- Cell Culture Studies : In vitro studies using V79 Chinese hamster lung fibroblasts demonstrated that this compound affects cell viability and proliferation rates. Cells exposed to varying concentrations showed significant changes in metabolic activity as measured by absorbance at 260 nm .
- Ecotoxicological Assessments : Studies involving aquatic organisms like Daphnia magna and zebrafish (Brachydanio rerio) revealed that exposure to this compound resulted in observable toxic effects at concentrations above 10 mg/L over specified durations (2 to 24 hours) .
Applications in Medicine and Industry
This compound's unique properties lend themselves to various applications:
- Dermatological Treatments : Its keratolytic effect makes it a candidate for formulations aimed at treating skin conditions such as psoriasis or warts.
- Synthesis of Dyes and Pigments : The compound is also utilized in the production of dyes and fluorescent reagents due to its chemical reactivity and ability to form colored complexes.
- Research Applications : It serves as a valuable tool in biochemical research for studying oxidative stress responses and enzyme interactions.
Summary of Biological Activities
Activity Type | Description |
---|---|
Prooxidant Activity | Generates ROS; similar to catechols; potential for oxidative stress |
Cell Growth Inhibition | Dose-dependent inhibition of cell growth observed in vitro; significant effects on DNA synthesis |
Keratolytic Properties | Useful in dermatological applications for skin treatments |
Ecotoxicity | Toxic effects observed in aquatic organisms at certain concentrations |
Properties
IUPAC Name |
2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQOCLATAPFASR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045897 | |
Record name | Tetroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319-89-1, 5676-48-2 | |
Record name | Tetrahydroxy-p-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=319-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetroquinone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tetroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758457 | |
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Record name | Tetrahydroxyquinone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tetrahydroxyquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7L4P6H0SU | |
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Retrosynthesis Analysis
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